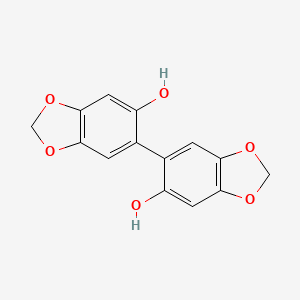

(5,5'-Bibenzo(D)(1,3)dioxole)-6,6'-diol

Description

Contextualization within Biphenyl (B1667301) and Dioxole Chemistry

(5,5'-Bibenzo(D)(1,3)dioxole)-6,6'-diol is a complex organic molecule that integrates two key structural motifs: a biphenyl core and two benzo[d] rsc.orgnih.govdioxole units, further functionalized with hydroxyl groups.

The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a cornerstone in organic chemistry. rsc.orgmdpi.com Biphenyls and their derivatives are prevalent in a wide array of applications, from being intermediates in organic synthesis to forming the structural basis of liquid crystals and pharmacologically active compounds. nih.govresearchgate.net The rotational freedom around the central carbon-carbon single bond can be restricted by bulky substituents in the ortho positions, leading to a form of stereoisomerism known as atropisomerism, which can result in chiral molecules with unique optical activities. sigmaaldrich.com

The benzo[d] rsc.orgnih.govdioxole moiety, also known as methylenedioxybenzene, is another significant heterocyclic structure found in numerous natural products and synthetic compounds. nih.gov The 1,3-dioxole (B15492876) ring can influence the electronic properties and biological activity of a molecule. researchgate.net Research has shown that incorporating the benzo[d] rsc.orgnih.govdioxole unit can be a strategic approach in the design of novel therapeutic agents, including anticancer and antiepileptic drugs. nih.govmdpi.com

The combination of these two structural features in this compound suggests a molecule with a rigid, three-dimensional architecture and potentially interesting electronic and biological properties.

Overview of Structural Features and their Academic Significance

The defining structural characteristics of this compound are its C2 symmetry, the presence of two stereogenic centers at the biphenyl linkage due to restricted rotation, and the hydrogen-bonding capabilities of the two hydroxyl groups.

The academic significance of these features lies in several areas:

Chirality and Catalysis: The potential for atropisomerism makes this compound a candidate for use as a chiral ligand in asymmetric catalysis. Chiral biphenyl diols are known to be effective ligands in a variety of metal-catalyzed reactions.

Molecular Recognition: The diol functionality allows for specific hydrogen bonding interactions, which could be exploited in the design of receptors for molecular recognition and sensing applications.

Materials Science: The rigid and extended aromatic system of the bibenzodioxole core could impart favorable properties for the development of novel organic electronic materials.

A general representation of the compound's structure is provided below:

| Feature | Description |

| Core Structure | Biphenyl |

| Fused Heterocycles | Two Benzo[d] rsc.orgnih.govdioxole units |

| Functional Groups | Two Hydroxyl (-OH) groups |

| Potential Chirality | Atropisomerism due to restricted rotation |

Current Research Landscape and Identified Knowledge Gaps

A thorough review of the available scientific databases indicates a significant lack of research focused specifically on this compound. While numerous studies exist on substituted biphenyls and benzo[d] rsc.orgnih.govdioxole derivatives, this particular diol appears to be a largely unexplored chemical entity.

This absence of specific data leads to several identifiable knowledge gaps:

Synthesis: There are no established, optimized synthetic routes reported for this compound. While general methods for biphenyl coupling and the formation of the benzodioxole ring exist, their applicability and efficiency for this specific target molecule have not been documented.

Physicochemical Properties: Fundamental data such as melting point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) are not available in the public domain. This lack of basic characterization hinders any further investigation into its properties and applications.

Biological Activity: The biological profile of this compound remains unknown. Given the biological activities of related biphenyl and benzodioxole compounds, it is plausible that this molecule could exhibit interesting pharmacological effects, but this has yet to be explored.

Material Properties: There is no information on the electronic, optical, or thermal properties of this compound, which would be essential for assessing its potential in materials science.

The table below summarizes the current state of knowledge, or lack thereof, for this specific compound.

| Research Area | Findings for this compound |

| Synthesis | No specific methods reported. |

| Spectroscopic Data | Not available. |

| Crystal Structure | Not determined. |

| Biological Activity | Not investigated. |

| Material Applications | Not explored. |

Structure

3D Structure

Properties

CAS No. |

69276-88-6 |

|---|---|

Molecular Formula |

C14H10O6 |

Molecular Weight |

274.22 g/mol |

IUPAC Name |

6-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-benzodioxol-5-ol |

InChI |

InChI=1S/C14H10O6/c15-9-3-13-11(17-5-19-13)1-7(9)8-2-12-14(4-10(8)16)20-6-18-12/h1-4,15-16H,5-6H2 |

InChI Key |

LNOXWGDBXZCNET-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C3=CC4=C(C=C3O)OCO4)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5,5 Bibenzo D 1,3 Dioxole 6,6 Diol and Its Analogs

Direct Synthesis Approaches to (5,5'-Bibenzo(D)(1,3)dioxole)-6,6'-diol

The direct formation of the biphenolic structure of this compound can be achieved through methods that create a carbon-carbon bond between two benzo[d] acs.orgacs.orgdioxole units.

Oxidative Coupling Methodologies for Biphenol Formation

Oxidative coupling represents a primary strategy for the dimerization of phenolic compounds like sesamol (B190485) (benzo[d] acs.orgacs.orgdioxol-5-ol) to form biphenol structures. This approach mimics biosynthetic pathways where enzymes like laccase or peroxidase catalyze the oxidation of phenols to generate radicals, which then couple to form dimers. acs.org In a laboratory setting, chemical oxidants can be employed to achieve a similar transformation.

Research has shown that the oxidation of sesamol can lead to the formation of various dimeric compounds. acs.orgacs.orgnih.gov One documented method involves the oxidation of sesamol dissolved in ethanol (B145695) with an aqueous solution of ferric chloride (FeCl₃) under an oxygen atmosphere. acs.org This process yields a mixture of new dimeric compounds. acs.orgacs.org While these studies focused on identifying various oxidation products, some of which possess an unusual ring-opened skeleton, they confirm that oxidative coupling of sesamol is a viable method for creating a diverse range of dimeric structures. acs.orgnih.gov The formation of the specific C-C linkage in this compound is a plausible outcome of such reactions, although a variety of other isomers and further oxidized products can also be expected.

Enzymatic approaches using laccase or horseradish peroxidase (HRP) are also powerful methods for the oxidative coupling of phenols. acs.orgnih.gov These enzymes facilitate the formation of phenoxy radicals from substrates, which then undergo coupling. acs.org For instance, laccase has been used to selectively synthesize dimers from 2,6-dimethoxyphenol (B48157). acs.orggoogle.com The reactivity of phenols in these enzymatic systems is influenced by the substitution pattern on the aromatic ring. nih.gov

Exploration of Alternative Coupling Reactions (e.g., organometallic catalysis)

Organometallic cross-coupling reactions offer a more controlled and often more selective alternative to oxidative coupling for the synthesis of biaryl compounds. The Suzuki-Miyaura and Ullmann reactions are prominent examples of such strategies.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. rsc.org For the synthesis of this compound, this would typically involve the reaction of a halogenated benzo[d] acs.orgacs.orgdioxole derivative with a benzo[d] acs.orgacs.orgdioxole boronic acid or ester. A systematic study on the Suzuki-Miyaura coupling of various halophenols with phenol (B47542) boronic acids has demonstrated the feasibility of this approach for creating biphenol linkages. acs.org The hydroxyl groups of the phenols can either be protected or, in some cases, the reaction can proceed without protection. acs.org The synthesis of other complex molecules containing the benzo[d] acs.orgacs.orgdioxole moiety has also been successfully achieved using Pd-catalyzed arylation reactions. rsc.org

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls through the copper-catalyzed coupling of aryl halides. organic-chemistry.org This reaction is typically performed at high temperatures, although modern variations have been developed that proceed under milder conditions. organic-chemistry.org This method could be applied to the synthesis of this compound by the homocoupling of a suitable halogenated and protected 6-hydroxybenzo[d] acs.orgacs.orgdioxole derivative.

Reaction Conditions and Yield Optimization in Reported Syntheses

The efficiency of the synthetic methods described is highly dependent on the specific reaction conditions. Optimization of parameters such as catalyst, solvent, base, and temperature is crucial for achieving high yields.

For oxidative coupling, reaction conditions can vary significantly. In the chemical oxidation of sesamol, a catalytic amount of FeCl₃ in ethanol at 40°C under an oxygen atmosphere for an extended period (e.g., 9 days) has been used to generate dimeric products. acs.org Enzymatic couplings also have specific optimal conditions; for example, laccase-catalyzed dimerization of 2,6-dimethoxyphenol is influenced by pH and reaction time. acs.org

Organometallic coupling reactions have more defined and varied conditions. The Suzuki-Miyaura coupling of a brominated benzo[d] acs.orgacs.orgdioxole derivative has been reported to proceed with yields between 33% and 89% using a palladium catalyst system. researchgate.net

Below is a table summarizing typical reaction conditions for analogous coupling reactions.

| Coupling Method | Catalyst/Reagent | Base | Solvent | Temperature | Yield | Reference |

| Oxidative Coupling | FeCl₃ | - | Ethanol | 40°C | Not specified | acs.org |

| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | Not specified | Not specified | 33-89% | researchgate.net |

| Suzuki-Miyaura Coupling | Pd/C | Various | Water | Heating/Microwave | Varies | acs.org |

| Ullmann Coupling | Copper | - | - | High Temp (>200°C) | Varies | organic-chemistry.org |

| Nano-CuO Catalyzed Ullmann | nano-CuO (10 mol%) | Cs₂CO₃ | DMSO | 110°C | Moderate to good | researchgate.net |

Precursor Synthesis and Functionalization for Benzo[d]acs.orgacs.orgdioxole Derivatives

The successful synthesis of this compound and its analogs via cross-coupling reactions is contingent on the availability of appropriately functionalized benzo[d] acs.orgacs.orgdioxole precursors.

Synthesis of Halogenated Benzo[d]acs.orgacs.orgdioxole Intermediates

Halogenated benzo[d] acs.orgacs.orgdioxole derivatives are key intermediates for many organometallic cross-coupling reactions. The direct halogenation of sesamol (benzo[d] acs.orgacs.orgdioxol-5-ol) provides a straightforward route to these precursors. For instance, 2-bromo-4,5-methylenedioxyphenol can be prepared by treating a solution of sesamol in glacial acetic acid with bromine at low temperatures (0-10°C), affording the product in high yield (90%). acs.org

Another approach involves the synthesis of (6-bromobenzo[d] acs.orgacs.orgdioxol-5-yl)methanol, which can serve as a versatile starting material for further functionalization. researchgate.net This highlights that halogenation can be directed to specific positions on the benzo[d] acs.orgacs.orgdioxole ring system to enable selective coupling.

Introduction of Other Functional Groups for Subsequent Coupling

Beyond halogenation, the introduction of other functional groups is essential for diversifying the synthetic strategies. For Suzuki-Miyaura coupling, the synthesis of boronic acid or boronic ester derivatives of benzo[d] acs.orgacs.orgdioxole is required. These can be prepared from the corresponding aryl halides via Miyaura borylation, which involves a palladium-catalyzed reaction with a diboron (B99234) reagent. rsc.org The resulting boronic esters are often stable and can be purified by chromatography. rsc.org

Furthermore, other functional groups can be introduced to the benzo[d] acs.orgacs.orgdioxole scaffold to enable different types of subsequent reactions. For example, a (6-bromobenzo[d] acs.orgacs.orgdioxol-5-yl)methanol intermediate has been converted to the corresponding azide (B81097), 5-(azidomethyl)-6-bromobenzo[d] acs.orgacs.orgdioxole, in very good yield. researchgate.net This azide can then participate in Huisgen 1,3-dipolar cycloaddition (click chemistry) to introduce triazole moieties, which can then be followed by a Suzuki-Miyaura coupling at the brominated position. researchgate.net This demonstrates a powerful strategy of sequential functionalization and coupling to build complex molecules based on the benzo[d] acs.orgacs.orgdioxole core.

Strategic Derivatization of Synthetic Precursors

The synthesis of complex molecules like this compound relies heavily on the strategic functionalization of simpler, more accessible precursors. The benzo[d] yau-awards.comacs.orgdioxole moiety, also known as the methylenedioxyphenyl group, serves as a fundamental building block. Synthetic strategies often involve introducing reactive handles onto this core structure, which can then be used to construct the biaryl linkage and introduce the diol functionality.

A common precursor for these syntheses is (6-bromobenzo[d] yau-awards.comacs.orgdioxol-5-yl)methanol. researchgate.net This starting material already contains a bromine atom, which is ideal for cross-coupling reactions, and a hydroxymethyl group that can be further manipulated. For instance, the hydroxymethyl group can be converted into an azidomethyl group via Appel-type conditions followed by nucleophilic substitution with sodium azide. researchgate.net This azide can then undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne to introduce a triazole ring, demonstrating how the precursor's functionality can be elaborated into more complex structures. researchgate.net The bromine atom on this elaborated precursor is then perfectly positioned for a Suzuki-Miyaura coupling reaction with various boronic acids to build the biaryl scaffold. researchgate.net

Another strategic approach involves the derivatization of benzo[d] yau-awards.comacs.orgdioxole-containing ketones. For example, the lithium enolate of 4-(benzo[d] yau-awards.comacs.orgdioxol-5-yl)butan-2-one can be used in an aldol (B89426) addition with another ketone, such as 3,3-dimethylbutan-2-one. mdpi.com Subsequent acid-catalyzed dehydration of the resulting β-hydroxy-ketone yields an α,β-unsaturated ketone, effectively elongating and modifying the carbon chain attached to the benzodioxole ring. mdpi.com These transformations highlight how standard organic reactions are applied to benzodioxole precursors to build molecular complexity piece by piece. The synthesis of thiourea (B124793) derivatives incorporating two benzo[d] yau-awards.comacs.orgdioxol-5-yl moieties further illustrates this principle, where benzo[d] yau-awards.comacs.orgdioxol-5-yl isothiocyanate is reacted with various diamines to link two benzodioxole units. nih.gov Such strategies are foundational for the eventual coupling of two benzodioxole units to form the core of the target molecule.

Asymmetric Synthesis and Enantioselective Approaches to Diol Scaffolds

The this compound molecule possesses axial chirality due to hindered rotation around the C5-C5' biaryl bond, making enantioselective synthesis a critical challenge. The development of methods to control the stereochemistry of both the biaryl axis and the diol functionalities is paramount.

The asymmetric synthesis of axially chiral biaryls, a class of compounds that includes the target diol, is an area of intensive research. yau-awards.comlookchem.com A primary method for constructing the biaryl bond is the Suzuki-Miyaura cross-coupling reaction. While traditional methods often result in racemic mixtures, modern approaches employ chiral catalysts to induce enantioselectivity. yau-awards.com One innovative strategy involves the use of chiral anionic ligands in a palladium-catalyzed Suzuki-Miyaura reaction. yau-awards.com These ligands can engage in distal ionic interactions with the substrates, effectively steering the formation of one atropisomer over the other, leading to significant improvements in enantiomeric excess (ee). yau-awards.com For instance, the use of an anionic ligand L1 with K₂CO₃ as the base in the coupling of a disubstituted diamine resulted in a product with 60% ee. yau-awards.com

Other powerful methods include dynamic kinetic resolution, where a rapidly equilibrating mixture of atropisomeric precursors is selectively transformed into a stable, enantioenriched product. nih.govnih.gov A cation-directed O-alkylation, for example, uses a chiral quinidine-derived ammonium (B1175870) salt to differentiate between rapidly interconverting atropisomeric enolates, achieving enantiomeric ratios (e.r.) up to 98:2. nih.gov Similarly, cinchona alkaloid catalysts have been used in the addition of thiophenols to aryl-naphthoquinones, setting the axial chirality with high selectivity (up to 98.5:1.5 e.r.) upon reductive methylation. nih.gov

Chiral diols themselves, such as 1,1'-bi-2-naphthol (B31242) (BINOL), VANOL, and VAPOL, are frequently used as powerful organocatalysts for various asymmetric transformations. nih.govnih.gov These diol-based catalysts can coordinate with reagents or substrates, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov For example, vaulted biaryl phenols like (S)-VAPOL have proven effective in catalyzing the asymmetric Petasis reaction to produce chiral α-amino acids with high enantioselectivity (up to 95.5:4.5 e.r.). nih.gov

| Reaction Type | Catalyst/Ligand | Key Feature | Reported Selectivity | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Chiral Anionic Ligand (L1) / Pd | Distal ionic substrate-catalyst interactions | Up to 74% ee improvement over neutral ligand | yau-awards.com |

| Dynamic Kinetic Resolution (O-alkylation) | Quinidine-derived ammonium salt | Cation-directed differentiation of atropisomeric enolates | Up to 98:2 e.r. | nih.gov |

| Thiophenol Addition to Quinone | Cinchona Alkaloid | Catalyzed addition to a labile atropisomeric axis | Up to 98.5:1.5 e.r. | nih.gov |

| Asymmetric Petasis Reaction | (S)-VAPOL | Chiral biphenol-derived diol catalyst | Up to 95.5:4.5 e.r. | nih.gov |

| Asymmetric Buchwald–Hartwig Amination | Pd / Chiral Ligand | Enantioselective synthesis of N-C biaryl atropisomers | Up to 99% ee | lookchem.com |

The synthesis of chiral vicinal diols is a fundamental transformation in organic chemistry, with enantioselective epoxide hydrolysis being a key strategy. This approach can be categorized into two main types: the desymmetrization of meso-epoxides and the kinetic resolution of racemic epoxides.

A library of microbial epoxide hydrolases (EHs) has been discovered and utilized for the desymmetrization of a wide range of meso-epoxides. nih.gov These enzymes selectively attack one of the two equivalent carbon atoms of the epoxide ring, producing chiral (R,R)-diols with high yields and excellent enantiomeric excess. nih.gov The discovery of EHs that provide the complementary (S,S)-diols has further enhanced the utility of this biological approach. nih.gov

For chemical catalysis, the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes, known as Jacobsen's catalyst, is a highly effective and widely used method. nih.govmmore500.comwikipedia.org The (R,R)-enantiomer of the catalyst preferentially catalyzes the hydrolysis of (R)-epoxide, leaving the unreacted (S)-epoxide in high enantiomeric purity. mmore500.com Conversely, the (S,S)-catalyst yields the (R)-epoxide. mmore500.com Mechanistic studies have revealed that the active catalyst is a (salen)Co-OH species, which works in a cooperative bimetallic mechanism to achieve high selectivity. nih.gov This method is practical for the synthesis of a variety of enantioenriched terminal epoxides and 1,2-diols. mmore500.com Chiral dioxiranes, generated in situ from a chiral ketone and an oxidant like Oxone, have also been shown to effectively epoxidize cis-olefins with high enantioselectivity (e.g., 91% ee), providing another route to chiral epoxide precursors for diols. organic-chemistry.org

The benzo[d] yau-awards.comacs.orgdioxole units in the target molecule are five-membered cyclic acetals, structurally related to 1,3-dioxolanes. The principles governing stereocontrol in the formation of such rings are relevant, as are those for the closely related six-membered 1,3-dioxanes. The synthesis of these structures typically involves the acid-catalyzed reaction of a diol with an aldehyde or ketone. organic-chemistry.org

When a chiral diol reacts with an aldehyde, a new stereocenter is created at the acetal (B89532) carbon, resulting in the formation of diastereomers. google.com The inherent stereochemistry of the diol can direct the approach of the aldehyde, leading to a preference for one diastereomer over the other. This diastereoselective control is crucial for building complex molecules with multiple stereocenters. For example, in the formation of 1,3-dioxanes from the reaction of 1,3-diols with various aldehydes, one diastereoisomer is often found to be largely in the majority. google.com

Modern methods have achieved high levels of both diastereoselectivity and enantioselectivity. A rhodium(II)-catalyzed asymmetric three-component reaction of ylides, aldehydes, and carboxylic acids produces chiral 1,3-dioxoles with high yield and enantioselectivity. nih.gov The stereocontrol is governed by a chiral carboxylate ligand on the rhodium catalyst. nih.gov These chiral 1,3-dioxoles can be subsequently hydrogenated to produce saturated 1,3-dioxolanes, where the facial selectivity of the hydrogenation is influenced by the existing stereocenters, resulting in a diastereomeric mixture of products. nih.gov Similarly, an enantioselective intermolecular Prins reaction between styrenes and paraformaldehyde, catalyzed by a confined Brønsted acid, can produce optically active 1,3-dioxanes, which can then be converted to chiral 1,3-diols without loss of enantiopurity. researchgate.net These examples underscore the strategic importance of controlling diastereoselectivity during the formation of dioxolane and dioxane rings as a means to install specific stereochemical relationships in a molecule.

Derivatization Strategies for Enhancing Analytical Detection and Modulating Reactivity

Determining the enantiomeric purity and characterizing complex molecules like this compound often requires their conversion into derivatives with enhanced spectroscopic properties. Chiral derivatizing agents (CDAs) are frequently employed to convert a pair of enantiomers into a pair of diastereomers, which can then be distinguished and quantified using NMR spectroscopy.

A particularly effective method for chiral diols involves reaction with boronic acids. acs.orgrsc.org Vicinal diols react rapidly and quantitatively with boronic acid reagents to form stable cyclic boronate esters. nih.govnih.gov When a chiral, non-racemic boronic acid is used, the resulting diastereomeric esters exhibit distinct signals in their ¹H or ¹⁹F NMR spectra. acs.orgrsc.org For example, a three-component system involving a diol, 2-formylphenylboronic acid, and a chiral amine (like α-methyl-4-fluorobenzylamine) forms a mixture of diastereomeric imino-boronate esters. acs.org The diastereomeric ratio, which directly reflects the enantiomeric excess of the parent diol, can be accurately measured by integrating the well-resolved signals in the NMR spectrum. acs.org The use of fluorinated reagents allows for analysis by ¹⁹F NMR, which often provides a cleaner baseline and greater signal separation. acs.org

Another powerful strategy is the synthesis of fluorescent derivatives. The inherent fluorescence of the biphenyl (B1667301) core can be modulated or enhanced by attaching specific functional groups. nih.govrsc.org For example, a biphenyl-fused-dioxacyclodecyne was functionalized by reaction with 4-dimethylaminobenzaldehyde to create a fluorescent enone derivative. rsc.org In a different context, a non-fluorescent biphenyl derivative was prepared by introducing a primary amine via an ether linkage; this amine was then coupled with a sulfoindocyanine dye to produce a highly fluorescently-labeled product for use in immunosensor assays. nih.gov For diols like BINOL, attaching fluorescent reporters or quenchers can create sensors that exhibit an enantioselective fluorescence response (e.g., enhancement or quenching) in the presence of specific chiral analytes. acs.org

| Derivatizing Agent / Strategy | Analyte Type | Resulting Derivative | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|---|

| 2-Formylphenylboronic acid + Chiral Amine | Chiral Diols | Diastereomeric Imino-boronate Esters | ¹H NMR, ¹⁹F NMR | Enantiomeric Excess (ee) Determination | acs.org |

| Bridged Chiral Boric Acid | Chiral Diols | Diastereomeric Cyclic Boric Acid Esters | ¹H NMR | Enantiomeric Excess (ee) Determination | rsc.org |

| 6-Bromo-3-pyridinylboronic acid (BPBA) | Vicinal Diols | BPBA-vicinal-diol Esters | LC-MS (Double Precursor Ion Scan) | Selective Profiling and Identification | nih.gov |

| Sulfoindocyanine Dye (NHS ester) | Biphenyls (amine-functionalized) | Fluorescent Dye Conjugate | Fluorescence Spectroscopy | Quantification in Immunoassays | nih.gov |

| 4-Dimethylaminobenzaldehyde | Biphenyls (with reactive methylene) | Fluorescent Enone | Fluorescence Spectroscopy | Fluorescent Labeling | rsc.org |

| Terpyridine-Cu(II) Complexation | BINOL | Metal-Ligand Complex | Fluorescence Spectroscopy | Enantioselective Sensing | acs.org |

Functional Group Protection and Deprotection Strategies

In the multistep synthesis of complex molecules like this compound and its analogs, the strategic protection and deprotection of reactive functional groups is paramount. The primary sites requiring protection in this scaffold are the phenolic hydroxyl groups and, occasionally, the catechol precursor to the methylenedioxy bridge.

Protection and Deprotection of Phenolic Hydroxyl Groups: The phenolic hydroxyl groups are acidic and nucleophilic, necessitating protection to prevent unwanted side reactions during transformations such as cross-coupling, alkylation, or oxidation at other sites of the molecule. The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease of its selective removal.

Common strategies include conversion to ethers or esters. highfine.com

Ether Protecting Groups:

Methyl Ethers: Introduced using reagents like dimethyl sulfate (B86663) or methyl iodide with a base (e.g., NaH), methyl ethers offer high stability. highfine.com Their cleavage, however, requires harsh conditions, typically involving strong Lewis acids like boron tribromide (BBr3) or trimethylsilyl (B98337) iodide (TMSI). highfine.comgoogle.com

Benzyl (B1604629) (Bn) Ethers: Benzyl groups are valuable due to their stability under a wide range of conditions and their susceptibility to removal by catalytic hydrogenolysis (e.g., H₂, Pd/C), which preserves many other functional groups. researchgate.net

Methoxymethyl (MOM) Ethers: The MOM group is widely used for its ease of introduction and stability in strongly basic and weakly acidic media. acs.org A significant advantage is its chemoselective cleavage from phenolic hydroxyls over aliphatic ones. Efficient deprotection can be achieved under mild, heterogeneous conditions using silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) at room temperature. acs.orgorganic-chemistry.org Other methods include using solid acid catalysts like Wells-Dawson heteropolyacids, which allow for easy catalyst recovery and reuse. nih.gov

Ester Protecting Groups:

Acetate Esters: Acetylation of the hydroxyl groups, for instance with acetic anhydride (B1165640) and a base, provides robust protection. mdpi.com These ester groups can be readily cleaved under basic conditions, such as hydrolysis with sodium hydroxide, to regenerate the phenol. nih.gov This strategy is often employed in pro-drug approaches to enhance bioavailability. nih.gov

Protection and Deprotection of the Methylenedioxy Bridge: The (1,3)dioxole ring, or methylenedioxy bridge, is itself a protecting group for a catechol (a 1,2-dihydroxybenzene moiety). In biosynthetic pathways, this bridge is formed via oxidation, often catalyzed by cytochrome P450 enzymes. nih.govnih.gov In synthetic chemistry, it is generally stable to many reagents, including those used for modifying other parts of the molecule.

However, in some synthetic routes, cleavage of the methylenedioxy bridge is necessary to unmask the catechol. This deprotection is challenging and typically requires strong reagents.

Cleavage Methods:

Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃) in dichloromethane (B109758) or aluminum trichloride (B1173362) (AlCl₃) in the presence of a nucleophilic scavenger like a thiol are effective. researchgate.net

Protic Acids: Strong protic acids such as hydroiodic acid (HI) or refluxing in 90% formic acid can also cleave the ether linkages of the bridge. researchgate.net

The selection of a deprotection method must consider the compatibility with other functional groups present in the molecule to avoid undesired side reactions. researchgate.net

Interactive Data Table: Protecting Group Strategies for Phenolic Hydroxyls

| Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions | Stability/Notes |

| Methyl (Me) | Dimethyl sulfate (Me₂SO₄) or Methyl iodide (MeI), Base (e.g., NaH) | Boron tribromide (BBr₃); Trimethylsilyl iodide (TMSI) | Very stable; requires harsh deprotection conditions. highfine.com |

| Benzyl (Bn) | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | H₂, Pd/C (catalytic hydrogenolysis) | Stable to many reagents; removed under neutral reductive conditions. researchgate.net |

| Methoxymethyl (MOM) | MOM-Cl, Base (e.g., DIPEA) | NaHSO₄·SiO₂; Wells-Dawson acid; Mild acidic conditions | Good stability; allows for chemoselective deprotection of phenolic vs. aliphatic hydroxyls. acs.orgorganic-chemistry.orgnih.gov |

| Acetate (Ac) | Acetic anhydride (Ac₂O), Base (e.g., K₂CO₃) | Base-catalyzed hydrolysis (e.g., NaOH, K₂CO₃) | Stable to acidic and reductive conditions; used in pro-drug strategies. mdpi.comnih.gov |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF); Acetic acid | Common silyl (B83357) ether; cleavage under acidic or fluoride-ion conditions. harvard.edu |

Synthetic Routes to Bioactive Analogs

The structural framework of this compound and its natural analogs, particularly magnolol (B1675913) and honokiol (B1673403), serves as a versatile scaffold for developing new therapeutic agents. researchgate.net Synthetic modifications are strategically designed to enhance potency, improve pharmacokinetic properties like solubility, or modulate biological activity. nih.govresearchgate.net The primary modification sites are the phenolic hydroxyl groups and the aromatic rings. researchgate.net

Derivatization of Phenolic Hydroxyl Groups: This is the most common strategy for creating analogs.

Esterification and Etherification: Conversion of one or both hydroxyl groups into esters or ethers can significantly impact bioactivity. For instance, creating butyrate (B1204436) esters of honokiol was found to enhance its antiproliferative activity against hepatocellular carcinoma cells. nih.govmdpi.com The synthesis of various ether derivatives of magnolol has been explored to develop new anti-aging agents. frontiersin.org Permethylation of honokiol has also been used to create analogs for biological screening. mdpi.com

Introduction of Bioactive Moieties: Attaching other pharmacologically active groups to the hydroxyl positions can create hybrid molecules with novel or enhanced properties. A study reported connecting a 1,3,5-triazine (B166579) ring, derived from metformin, to one of the phenolic hydroxyls of magnolol and honokiol. mdpi.com These new derivatives showed significant antiproliferative activity against several human cancer cell lines, including breast, liver, and lung cancer cells, while exhibiting no cytotoxicity against normal macrophages. mdpi.com

Modification of the Aromatic Ring: Substituents can be introduced onto the benzene (B151609) rings to alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Formylation: The direct introduction of a formyl group (-CHO) onto the aromatic ring of honokiol has been shown to produce derivatives with potent antitumor activity. nih.gov

Nitration and Amination: The synthesis of nitro-analogs of magnolol, followed by reduction to the corresponding amino derivatives, has been used to generate libraries of compounds for screening. One such derivative, M27, was found to have superior anti-aging effects compared to the parent magnolol. frontiersin.orgnih.gov

Synthesis of Bisphenol Neolignans: The Suzuki-Miyaura reaction is a powerful tool for constructing the central biphenyl core, allowing for the synthesis of analogs with different substitution patterns not readily accessible from the natural products. This approach has been used to create a library of honokiol-inspired bisphenol neolignans with varying hydroxyl and allyl group positions, which were then evaluated for antiproliferative activity. mdpi.com

These synthetic strategies underscore the modularity of the bibenzodioxole scaffold, enabling the generation of diverse analogs for drug discovery programs targeting cancer, inflammation, and aging. researchgate.netfrontiersin.orgnih.gov

Interactive Data Table: Examples of Bioactive Analogs and Synthetic Modifications

| Parent Compound | Structural Modification | Synthetic Method | Reported Bioactivity |

| Honokiol | Butyrate ester at one phenolic -OH | Esterification with butyryl chloride/K₂CO₃ | Enhanced in vitro antiproliferative activity against hepatocellular carcinoma. nih.govmdpi.com |

| Magnolol/Honokiol | Attachment of a 1,3,5-triazine ring to one phenolic -OH | Alkylation with a 1,3,5-triazine derivative/K₂CO₃ | Potent antiproliferative activity against breast, liver, lung, and pancreatic cancer cells. mdpi.com |

| Magnolol | Nitration of the aromatic ring (yields M27) | Nitration (e.g., with HNO₃) | Improved anti-aging effects in C. elegans model. frontiersin.org |

| Honokiol | C-Formylation of the aromatic ring | Reimer–Tiemann reaction (CHCl₃, NaOH, phase transfer catalyst) | Strong inhibitory ability on tumor cell lines. nih.gov |

| Honokiol Analog | Synthesis of bisphenol core with varied substituent patterns | Suzuki-Miyaura cross-coupling reaction | Antiproliferative activity. mdpi.com |

| Magnolol | Introduction of a piperityl group at the 3-position | Not specified | Potent antiproliferative activity against non-small cell lung cancer cell lines. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 5,5 Bibenzo D 1,3 Dioxole 6,6 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule. A full assignment of (5,5'-Bibenzo(d)(1,3)dioxole)-6,6'-diol would necessitate a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to its aromatic, dioxole, and hydroxyl protons. The symmetry of the molecule would influence the number of unique signals observed.

Expected ¹H NMR Chemical Shifts:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (H-4, H-4', H-7, H-7') | 6.5 - 7.5 | Doublet, Singlet |

| Dioxole Protons (-O-CH₂-O-) | 5.9 - 6.2 | Singlet |

| Hydroxyl Protons (-OH) | 5.0 - 9.0 | Broad Singlet |

The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl and dioxole groups. The hydroxyl protons' chemical shift is highly dependent on the solvent and concentration, and the signal is often broad due to chemical exchange.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Expected ¹³C NMR Chemical Shifts:

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic Carbons (C-4, C-4', C-7, C-7') | 100 - 120 |

| Aromatic Carbons (C-5, C-5') | 110 - 130 |

| Aromatic Carbons (C-3a, C-3a', C-7a, C-7a') | 140 - 150 |

| Dioxole Carbon (-O-C H₂-O-) | 101 - 103 |

| Hydroxyl-bearing Aromatic Carbons (C-6, C-6') | 145 - 155 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would be crucial for confirming the connectivity between the aromatic protons on each benzodioxole ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton spectrum. For instance, the signal for the dioxole protons in the ¹H NMR spectrum would correlate with the dioxole carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. For example, HMBC would show correlations from the aromatic protons to the carbons of the opposing benzodioxole ring across the biaryl bond, confirming the C5-C5' linkage. Correlations from the hydroxyl protons to adjacent aromatic carbons would also be expected.

Stereochemical Determination using Advanced NMR Methods

The primary stereochemical feature of this compound is atropisomerism, which arises from hindered rotation around the C5-C5' single bond. The presence of the hydroxyl groups at the 6 and 6' positions could potentially create a high enough rotational barrier to allow for the isolation of stable atropisomers (enantiomers).

Advanced NMR techniques, such as the use of chiral solvating agents or the formation of diastereomeric derivatives (e.g., Mosher's esters), could be employed to distinguish between these enantiomers. In the presence of a chiral auxiliary, the NMR signals of the two enantiomers, which are identical in a non-chiral environment, would be resolved into two distinct sets of peaks. Nuclear Overhauser Effect (NOE) spectroscopy could also provide through-space correlations that might help in elucidating the preferred conformation and the spatial relationship between the two benzodioxole rings.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound (C₁₄H₁₀O₆), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 275.0550 |

| [M-H]⁻ | 273.0405 |

| [M+Na]⁺ | 297.0370 |

The experimentally measured mass would be expected to be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass, providing strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected.

Expected MS/MS Fragmentation:

The fragmentation of the molecular ion would likely involve cleavages of the bonds within the benzodioxole rings and the loss of small neutral molecules. Common fragmentation patterns for related phenolic and benzodioxole compounds include:

Loss of CO: Decarbonylation is a common fragmentation pathway for phenolic compounds.

Loss of H₂O: Dehydration from the hydroxyl groups can occur.

Loss of CH₂O: Cleavage of the dioxole ring can lead to the loss of formaldehyde.

Cleavage of the biaryl bond: While less common, fragmentation at the C5-C5' bond could occur under high energy conditions.

Ionization Techniques (e.g., ESI) for Derivatized Analytes

Electrospray ionization (ESI) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful technique for the sensitive and specific quantification of various analytes in complex matrices. However, some molecules, including those with structures similar to this compound, may exhibit poor ionization efficiency or fragmentation behavior, leading to low sensitivity. nih.gov Chemical derivatization is a widely employed strategy to overcome these limitations. nih.govresearchgate.net

The primary goal of derivatization in the context of LC/ESI-MS/MS is to enhance the detection characteristics of the target analyte. nih.gov This is typically achieved by introducing a moiety that has a high proton affinity or carries a permanent charge, thereby improving the ionization efficiency in ESI. nih.govresearchgate.net For phenolic compounds like this compound, derivatization of the hydroxyl groups can significantly improve their response in positive ion mode ESI.

Furthermore, the derivatizing agent can be chosen to introduce a specific fragmentable group. nih.gov This allows for more selective and sensitive detection using selected reaction monitoring (SRM) in MS/MS. The derivatization process can also improve the chromatographic properties of the analyte, leading to better separation from matrix components and reduced ion suppression. researchgate.net

For instance, in the analysis of steroids, which can have challenging ionization properties, various derivatization reagents have been successfully used to improve their LC/ESI-MS/MS detection. nih.gov Similarly, for the analysis of isomeric cerebrosides, which are structurally very similar, a combination of liquid chromatography and differential ion mobility spectrometry (DMS) coupled with ESI-MS/MS has been developed for their separation and quantification. nih.gov This highlights the potential of combining advanced separation techniques with derivatization and mass spectrometry for the analysis of complex molecules.

While the direct analysis of this compound via ESI-MS is feasible, derivatization would likely be necessary for trace-level quantification in biological or environmental samples. The selection of the appropriate derivatization reagent would depend on the specific analytical goals, such as maximizing sensitivity or enabling multiplexed analysis with other compounds.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. rsc.org The principle of IR spectroscopy relies on the fact that molecules absorb infrared radiation at specific frequencies that correspond to their natural vibrational modes. rsc.org These vibrations include stretching and bending of the bonds between atoms.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent features would be:

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) groups. The broadness of this peak is typically due to intermolecular hydrogen bonding.

Aromatic C-H Stretching: Sharp absorption bands usually appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) corresponding to the stretching of the C-H bonds on the aromatic rings.

Aromatic C=C Stretching: A series of medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene (B151609) rings.

C-O Stretching: The stretching vibrations of the C-O bonds in the phenolic hydroxyl groups and the dioxole ring would give rise to strong bands in the 1000-1300 cm⁻¹ region. Specifically, the aryl-O-H in-plane bending and C-O stretching are expected here.

-O-CH₂-O- Group (Dioxole Ring): The methylenedioxy group has characteristic C-H stretching vibrations around 2780 cm⁻¹ and 2890 cm⁻¹, and a strong "dioxole" band around 935 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H (stretch, H-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H (stretch) | 3000-3100 | Medium, Sharp |

| Methylene C-H (stretch, dioxole) | 2780, 2890 | Medium |

| Aromatic C=C (stretch) | 1450-1600 | Medium to Strong |

| Phenolic C-O (stretch) | 1200-1260 | Strong |

| Dioxole C-O-C (asymmetric stretch) | 1030-1040 | Strong |

| Dioxole -O-CH₂-O- | ~935 | Strong |

This table is generated based on general principles of IR spectroscopy and data for similar compounds.

By comparing the experimental IR spectrum of a sample with established correlation charts and spectral databases, the presence of these functional groups can be confirmed, thus providing strong evidence for the structure of this compound. thermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. uzh.ch The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of conjugated π-systems. usp.br

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings. The presence of the two connected benzo[d] uzh.chnanobe.orgdioxole units creates an extended conjugated system, which influences the position and intensity of the absorption bands.

The electronic spectrum of a molecule is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). usp.br The λmax is related to the energy difference between the ground and excited states, while the molar absorptivity is a measure of the probability of the transition occurring.

In general, aromatic compounds exhibit strong absorption bands in the UV region. For this compound, one would expect to observe absorption bands typically in the 200-400 nm range. researchgate.net The hydroxyl and methylenedioxy substituents on the benzene rings will act as auxochromes, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

The UV-Vis spectrum can also be sensitive to the solvent polarity and the pH of the solution. Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption bands. usp.br In the case of phenolic compounds like this compound, deprotonation of the hydroxyl groups in basic solutions will lead to the formation of the phenolate (B1203915) ion. This results in a significant bathochromic shift and an increase in the intensity of the absorption bands, a phenomenon that can be used to determine the pKa of the compound. uzh.ch

| Type of Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π* (Aromatic) | 250-350 | High (1,000 - 50,000 L mol⁻¹ cm⁻¹) |

This table provides a general expectation for the electronic transitions of this compound based on its structure.

Detailed analysis of the UV-Vis spectrum, including the study of solvent and pH effects, can provide valuable insights into the electronic properties of this compound.

Application of Advanced Spectroscopic Methods for Mechanistic Investigations

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about molecular structure and interactions at the nanoscale. nanobe.org It relies on the enhancement of the Raman scattering signal of molecules adsorbed on or near the surface of plasmonic metal nanostructures, such as gold or silver nanoparticles. nanobe.org This enhancement allows for the detection of even single molecules, making SERS a powerful tool for studying molecular interactions. nih.gov

For this compound, SERS can be employed to investigate its adsorption behavior and interactions with various surfaces or other molecules. By analyzing the SERS spectrum, one can deduce the orientation of the molecule on the metallic surface. rsc.org The enhancement of specific Raman bands depends on their proximity and orientation relative to the surface. For example, if the molecule adsorbs onto the surface through its hydroxyl groups, the vibrational modes associated with these groups would be significantly enhanced.

Furthermore, SERS can be used to probe the interactions of this compound with biological molecules, such as proteins or nucleic acids. nih.gov Binding events can lead to changes in the SERS spectrum, such as shifts in band positions or changes in relative intensities, providing insights into the binding mechanism and the specific functional groups involved in the interaction.

The high sensitivity of SERS also makes it a promising technique for the trace detection of this compound. nih.gov The unique vibrational fingerprint provided by the SERS spectrum allows for highly specific identification, even in complex matrices. nih.gov

| SERS Application | Information Gained |

| Adsorption on Nanoparticles | Molecular orientation and surface binding sites. |

| Interaction with Biomolecules | Binding mechanisms and conformational changes. |

| Trace Detection | Highly specific and sensitive identification. |

This table outlines the potential applications of SERS in the study of this compound.

The interpretation of SERS spectra can be complex due to the influence of the substrate and the enhancement mechanism. mdpi.com However, in conjunction with theoretical calculations, SERS can provide unparalleled insights into the molecular interactions of this compound at the molecular level.

Fluorescence Spectroscopy for Probing Conformation and Binding

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the electronic structure, conformation, and binding interactions of fluorescent molecules. nii.ac.jp The process involves the absorption of a photon by a molecule, which excites it to a higher electronic state, followed by the emission of a photon as the molecule returns to its ground state. libretexts.org

While not all molecules are fluorescent, many aromatic compounds, particularly those with extended π-systems, exhibit fluorescence. The fluorescence properties of this compound would be dependent on its molecular structure and environment. The emission spectrum, quantum yield, and fluorescence lifetime are key parameters that can be measured.

Changes in the local environment of the molecule can significantly affect its fluorescence properties. For example, the binding of this compound to a protein or other macromolecule can lead to changes in its fluorescence intensity, emission wavelength, and polarization. These changes can be used to study binding affinity, stoichiometry, and conformational changes upon binding.

Fluorescence quenching studies can also provide information about the accessibility of the fluorophore to different quenching agents, giving insights into its location and environment within a larger molecular assembly. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) could be employed if a suitable donor-acceptor pair can be established with this compound, allowing for the measurement of distances on the nanometer scale.

The table below summarizes the potential applications of fluorescence spectroscopy in studying this compound.

| Fluorescence Technique | Information Gained |

| Steady-State Fluorescence | Binding affinity, stoichiometry, conformational changes. |

| Fluorescence Quenching | Accessibility and environment of the molecule. |

| Förster Resonance Energy Transfer (FRET) | Inter- and intramolecular distances. |

This table highlights the utility of various fluorescence techniques for investigating the properties of this compound.

The sensitivity of fluorescence spectroscopy to the local environment makes it a powerful tool for probing the conformation and binding interactions of this compound in various systems.

Computational Chemistry and Theoretical Investigations of 5,5 Bibenzo D 1,3 Dioxole 6,6 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and predicting the chemical behavior of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For (5,5'-Bibenzo(d)(1,3)dioxole)-6,6'-diol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. nih.govnih.gov This process minimizes the energy of the molecule by adjusting the positions of its atoms, resulting in predicted bond lengths, bond angles, and dihedral angles. The optimized structure represents the molecule's conformation in the gas phase at 0 Kelvin.

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. The results are often compared with experimental infrared (IR) and Raman spectroscopy data to validate the accuracy of the computational model. researchgate.net No imaginary frequencies in the calculated vibrational spectrum confirm that the optimized structure corresponds to a true energy minimum.

Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and represents typical values expected from DFT calculations for a molecule of this type.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C5-C5' | 1.49 |

| Bond Length (Å) | C6-O | 1.36 |

| Bond Angle (°) | C4-C5-C5' | 120.5 |

| Bond Angle (°) | C5-C6-O | 119.8 |

| Dihedral Angle (°) | C4-C5-C5'-C4' | 45.2 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the distribution of the HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is expected to be localized on the electron-rich aromatic rings and hydroxyl groups, while the LUMO may be distributed more across the biphenyl (B1667301) system.

Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and represents typical values expected from DFT calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.62 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the surface of the molecule's electron density. Different colors on the MEP map indicate different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and dioxole groups, indicating these as sites for interaction with electrophiles. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential, making them susceptible to interaction with nucleophiles.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time.

MD simulations model the movement of atoms in a molecule over a period of time by solving Newton's equations of motion. For a flexible molecule like this compound, which has a rotational barrier around the biphenyl linkage, MD simulations can explore its conformational landscape. These simulations can reveal the different stable conformations the molecule can adopt, the energy barriers between these conformations, and the timescale of conformational changes. This is particularly important for understanding how the molecule's shape can influence its interactions with other molecules.

MD simulations are also invaluable for studying how this compound interacts with itself and with solvent molecules in a liquid or solid state. By simulating a system containing many molecules of the compound, it is possible to investigate intermolecular forces, such as hydrogen bonding between the hydroxyl groups of neighboring molecules. These simulations can predict properties like solvation energies and the structure of the compound in solution or in a crystal lattice.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of chemical reactions, including the synthesis of biphenolic compounds like this compound. sciencegate.appnih.gov DFT calculations allow for the mapping of potential energy surfaces, identification of transition states, and determination of reaction barriers, which are crucial for understanding reaction feasibility and selectivity. sciencegate.appresearchgate.net

For instance, the synthesis of bisphenols often involves the condensation of phenols with aldehydes or ketones. DFT studies on these reactions have shown that by-product formation can be a significant issue, and these computational models help in optimizing reaction conditions, such as molar ratios and catalyst choice, to improve yield and selectivity. sciencegate.appresearchgate.net In the context of forming the biaryl bond in this compound, which could be achieved through methods like Suzuki-Miyaura coupling, DFT is instrumental. researchgate.net Studies on related iron-catalyzed cross-coupling reactions have utilized DFT to explore plausible pathways, such as the FeI/FeII/FeIII mechanism, which involves the generation of radical intermediates. nih.gov These computational investigations explain selectivity by comparing the energy profiles of competing pathways, like cross-coupling versus β-hydrogen elimination. nih.gov

Furthermore, theoretical studies on the antioxidant mechanisms of structurally similar compounds, such as the natural lignans (B1203133) honokiol (B1673403) and magnolol (B1675913), provide a model for understanding this compound. acs.org DFT calculations combined with experimental data on these analogs have revealed the kinetics and mechanisms of their reactions with peroxyl radicals. acs.org These studies highlight how factors like intramolecular hydrogen bonding can influence the antioxidant capacity, a property that can be computationally predicted for the target compound. acs.org

In Silico Modeling for Structure-Activity Relationship (SAR) and Ligand Design

In silico modeling encompasses a range of computational techniques used to predict the biological activity of a molecule based on its structure. This approach is fundamental in modern drug discovery for identifying and optimizing lead compounds.

Molecular Docking Studies for Predicted Biological Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy, often reported as a docking score. nih.govmdpi.com

Docking studies on analogous bisphenolic compounds have successfully predicted their interactions with various receptors. For example, in silico analyses of bisphenol analogues with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs) have shown that some analogues exhibit stronger binding affinities than the parent compound, Bisphenol A (BPA). nih.govresearchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the receptor's active site. researchgate.netnih.gov For example, docking of bisphenols into the human androgen receptor has identified Asn705 and Gln711 as critical residues for hydrogen bonding. researchgate.net

Similarly, docking studies of honokiol, a structural isomer of magnolol, have been used to analyze its interaction with targets involved in cell cycle regulation, such as CCND1 and SIRT2, providing a basis for its anticancer effects. nih.govnih.gov By applying these methods to this compound, one could predict its potential biological targets and binding modes, guiding further experimental validation.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Bisphenol H (BPH) | hPPARα | -9.8 | Not Specified | nih.gov |

| Bisphenol M (BPM) | hRXRβ | -11.2 | Not Specified | nih.gov |

| Bisphenol AF (BPAF) | hRXRγ | -10.9 | Not Specified | nih.gov |

| Honokiol (HNK) | CCND1 | -7.1 | Not Specified | nih.gov |

| Honokiol (HNK) | SIRT2 | -8.2 | Not Specified | nih.gov |

| Biphenyl derivative 3 | Aromatase | -133.516 (MolDock Score) | Not Specified | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. medcraveonline.com These models use molecular descriptors—numerical values that characterize properties of a molecule—to predict the activity of new or untested compounds. nih.gov

For classes of compounds like bisphenols and biphenyls, QSAR has been effectively used to predict a range of activities and properties. For example, QSAR models have been developed to predict the placental transport of various bisphenol analogues, using chromatographic descriptors that reflect molecular interactions. nih.gov Other studies have built QSAR models to predict the anti-androgenic activity of bisphenols, identifying key molecular descriptors such as the number of hydroxyl groups (nROH), the most positive values of the molecular surface potential (Vs,max), and the lowest unoccupied molecular orbital energy (E_LUMO). researchgate.net

In the field of cancer research, 3D-QSAR models for biphenyl analogues have been developed to identify pharmacophoric features necessary for inhibiting the aromatase enzyme, a key target in breast cancer therapy. tandfonline.com These models provide contour maps that visualize regions where certain properties (e.g., steric bulk, positive charge) would increase or decrease biological activity, thereby guiding the design of more potent inhibitors. tandfonline.comresearchgate.net A QSAR model for this compound could similarly be developed by synthesizing a series of derivatives and testing their biological activity, allowing for the prediction of activity for other, unsynthesized analogues.

| Compound Class | Predicted Activity | Model Type | Key Descriptors/Features | Reference |

|---|---|---|---|---|

| Bisphenols | Placental Clearance Index | MLR | Chromatographic Tailing Factor, Asymmetry | nih.gov |

| Bisphenols | Anti-Androgenic Activity | MLR | nROH, Vs,max, E_LUMO | researchgate.net |

| Biphenyl Analogues | Aromatase Inhibition | 3D-QSAR (Field-based) | Steric, Electrostatic, Hydrophobic fields | tandfonline.com |

| Biphenyl Carboxamides | Analgesic Activity | MLR | Topological Descriptors (Wiener Index, etc.) | medcraveonline.com |

Pharmacophore Generation and Virtual Screening Approaches

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.govnih.gov Pharmacophore models are generated from a set of active ligands and can be used as 3D queries to search large chemical databases for new molecules with the potential to be active—a process known as virtual screening. nih.gov

This approach has been successfully applied to discover novel inhibitors for various targets. For instance, a ligand-based pharmacophore model was developed from camptothecin (B557342) derivatives to identify new Topoisomerase I inhibitors. nih.govnih.gov The best-validated pharmacophore model was then used to screen the ZINC database, leading to the identification of several potential hit molecules after further filtering and docking analysis. nih.gov

For biphenolic compounds, 3D-QSAR pharmacophore models have been generated to understand the requirements for inhibiting enzymes like 17β-hydroxysteroid dehydrogenase 1. researchgate.net These models revealed that a combination of hydrophobic regions and hydrogen bond donors is key for binding. researchgate.net A similar strategy could be employed for this compound. By identifying a primary biological target and a set of active modulators, a pharmacophore model could be constructed. This model would then serve as a filter in a virtual screening campaign to identify novel, structurally diverse compounds that share the essential binding features, accelerating the discovery of new potential therapeutic agents.

In Vitro Biological Studies and Mechanistic Insights of 5,5 Bibenzo D 1,3 Dioxole 6,6 Diol and Its Derivatives

In Vitro Molecular Target Identification

The process of identifying the specific molecular partners of a bioactive compound is fundamental to understanding its mechanism of action. For (5,5'-Bibenzo(D)(1,3)dioxole)-6,6'-diol and its derivatives, several established in vitro strategies can be employed for unbiased target discovery.

Affinity-based chemoproteomics is a powerful strategy for identifying the direct protein targets of small molecules from complex biological mixtures like cell lysates. nih.govnih.gov This method typically involves chemically modifying the small molecule of interest to incorporate a linker, allowing it to be immobilized on a solid support, such as a resin or bead. nih.gov This "baited" support is then incubated with a cellular proteome, and proteins that physically bind to the immobilized compound are "captured." nih.gov After washing away non-specific binders, the captured proteins are eluted and identified using techniques like quantitative mass spectrometry. nih.gov

A significant challenge in this approach is that immobilizing a small molecule can sometimes reduce its affinity for its target proteins. nih.gov To overcome this, strategies such as using small molecule-peptide conjugates (SMPCs) have been developed to better preserve the compound's functional activity and improve the chances of successfully capturing its authentic binding partners. nih.gov While this methodology is highly applicable, specific studies detailing the use of affinity-based chemoproteomics to identify the protein targets of this compound have not been detailed in the available research.

Phenotypic screening is a target-agnostic approach that serves as a reliable strategy for evaluating the biological effects of novel compounds without prior knowledge of their mechanism of action. nih.gov In these screens, compounds are tested for their ability to induce a specific, observable change—or phenotype—in cells grown in vitro. nih.gov These screens can be designed to monitor a wide array of cellular responses, including cell survival, morphological changes, or the expression of specific reporter proteins. nih.govnih.gov High-content, image-based screens are particularly powerful, as they can extract a wealth of data from cellular images to build a detailed "phenotypic profile" for each tested compound. nih.gov

In studies involving derivatives of the this compound scaffold, a form of phenotypic assay was used to confirm their biological activity. Specifically, certain [5,5'-bibenzo[d] nih.govnih.govdioxol]-6-substituted amine derivatives were evaluated for their ability to restore the expression of the low-density lipoprotein receptor (LDLR) on the surface of HepG2 liver cells and to enhance the cellular uptake of extracellular LDL in the presence of PCSK9. nih.gov This demonstrates a clear, measurable phenotypic outcome directly resulting from the compound's activity. nih.gov

Genetic interaction studies, often performed in model organisms like yeast, provide a powerful method for elucidating the molecular pathways affected by a bioactive compound. nih.govnih.gov Techniques such as synthetic genetic array (SGA) screening involve testing a compound against a large collection of mutant strains, each with a single gene deletion. nih.gov The goal is to identify "genetic interactions," where the effect of the compound is either significantly enhanced (synthetic lethality or sickness) or suppressed in a particular mutant strain. nih.govnih.gov

Such interactions can suggest that the deleted gene product is part of the same pathway or a parallel pathway to the one targeted by the compound. nih.gov For example, a synthetic sick interaction may imply that the cell can compensate for the loss of a particular gene, but cannot withstand the simultaneous disruption of a related pathway by the compound. nih.gov These high-throughput screens can generate a network of genetic interactions that helps to place the compound's target within the broader context of cellular signaling and metabolic pathways. nih.gov To date, specific reports on the application of in vitro genetic interaction studies to this compound or its derivatives are not prevalent in the scientific literature.

Enzymatic Interaction Mechanisms and Biocatalysis (In Vitro)

Directly assessing a compound's effect on enzyme activity is a cornerstone of in vitro pharmacology. Studies on derivatives of this compound have revealed specific and measurable interactions with key enzymes.

In vitro enzymatic assays are critical for determining whether a compound can inhibit or activate a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.

Research has identified derivatives of the (5,5'-Bibenzo(D)(1,3)dioxole) structure as potent inhibitors of Proprotein convertase subtilisin/kexin type 9 (PCSK9). nih.gov PCSK9 is a key enzyme in cholesterol metabolism that promotes the degradation of the LDL receptor. nih.gov By inhibiting the interaction between PCSK9 and LDLR, these compounds can increase the number of LDL receptors on liver cells. nih.gov In a PCSK9/LDLR protein-protein interaction (PPI) impairing test, two [5,5'-bibenzo[d] nih.govnih.govdioxol]-6-amine analogs, D28 and D29, demonstrated significant inhibitory potency, with IC50 values of 8.30 µM and 6.70 µM, respectively. nih.gov

Conversely, other enzymatic studies have shown that the presence of a 1,3-benzodioxol ring can sometimes reduce enzymatic efficiency. In a study on the kinetic resolution of hydroxylactones by lipase-catalyzed transesterification, the derivative containing a 1,3-benzodioxol ring resulted in the lowest effectiveness. mdpi.com This suggests that steric hindrance from the ring structure may impede the binding of the substrate to the enzyme's active site. mdpi.com

Table 1: In Vitro Inhibitory Activity of (5,5'-Bibenzo(D)(1,3)dioxole) Derivatives against PCSK9/LDLR Interaction

| Compound | Description | IC50 (µM) | Source |

|---|---|---|---|

| D28 | [5,5'-bibenzo[d] nih.govnih.govdioxol]-6-amine analog | 8.30 | nih.gov |

| D29 | [5,5'-bibenzo[d] nih.govnih.govdioxol]-6-amine analog | 6.70 | nih.gov |

| SBC-115337 | Reference Inhibitor | 17.89 | nih.gov |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinetic characterization of enzyme-inhibitor interactions provides deeper insight into the mechanism of inhibition. Such studies involve measuring enzyme reaction rates at various substrate and inhibitor concentrations. nih.gov The data can then be used to construct graphical representations, such as Lineweaver-Burk plots, which help determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

For the derivatives of (5,5'-Bibenzo(D)(1,3)dioxole), kinetic characterization has primarily been reported through the determination of IC50 values, which quantify the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov The IC50 values for derivatives D28 and D29 against the PCSK9/LDLR interaction were found to be 8.30 µM and 6.70 µM, respectively. nih.gov These values indicate potent inhibition in the low micromolar range. nih.gov Further kinetic studies would be necessary to fully elucidate the specific mechanism by which these compounds disrupt the enzyme-substrate interaction, such as whether they bind to the same site as the natural ligand (competitive inhibition) or to an allosteric site.

Substrate Specificity and Enantioselectivity in Enzyme-Catalyzed Transformations (In Vitro)

The in vitro transformation of this compound and its analogues by enzymatic systems is a critical area of investigation to understand their metabolic fate and to generate potentially novel bioactive compounds. While direct studies on this specific molecule are not extensively documented, the principles of enzyme-catalyzed transformations of similar biaryl diols provide a framework for potential metabolic pathways.

Enzymes such as cytochrome P450 (CYP) monooxygenases are pivotal in the phase I metabolism of a vast array of xenobiotics. nih.gov For biphenolic compounds, CYPs can catalyze hydroxylation reactions, which may occur on the aromatic rings or on any alkyl side chains if present. The substrate specificity of CYP isozymes is broad and often overlapping, with CYP1, CYP2, and CYP3 families being primarily responsible for drug metabolism. nih.gov For instance, the in vitro metabolism of other structurally related biphenolic compounds, such as magnolol (B1675913) and honokiol (B1673403), has been shown to be mediated by various CYP isoforms. dundee.ac.uk It is plausible that this compound would also be a substrate for these enzymes, leading to mono- or di-hydroxylated metabolites. nih.govnih.gov